2-(Propan-2-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)pentanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is also known as isobutyl cyanide. It is a colorless liquid with a faint odor and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Propan-2-yl)pentanenitrile can be synthesized through several methods. One common method involves the reaction of isobutyl bromide with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the cyano group.
Industrial Production Methods
In industrial settings, this compound is produced using similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: 2-(Propan-2-yl)pentanoic acid.
Reduction: 2-(Propan-2-yl)pentylamine.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
2-(Propan-2-yl)pentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)pentanenitrile depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the cyano group. The cyano group can participate in various reactions, including nucleophilic substitution and addition reactions. In biological systems, the compound can be metabolized by enzymes to form other bioactive molecules.
Comparison with Similar Compounds
2-(Propan-2-yl)pentanenitrile can be compared with other nitriles such as:
Acetonitrile: A simpler nitrile with a single carbon chain.
Benzonitrile: An aromatic nitrile with a benzene ring.
2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile: A more complex nitrile with multiple functional groups.
The uniqueness of this compound lies in its branched structure and the presence of the isopropyl group, which imparts different chemical and physical properties compared to linear nitriles.
Biological Activity
2-(Propan-2-yl)pentanenitrile, commonly known as verapamil, is a calcium channel blocker that has significant biological activity, particularly in cardiovascular pharmacology. This compound is primarily utilized in the treatment of hypertension, angina, and certain arrhythmias. Its mechanism of action involves inhibiting the influx of calcium ions into cardiac and smooth muscle cells, which leads to a decrease in heart rate and myocardial oxygen demand.
- Chemical Formula : C_{17}H_{28}N
- Class : Phenylalkylamine
Verapamil's primary action is as a calcium channel blocker. By preventing calcium from entering cells, it effectively reduces heart contractility and vascular resistance, which contributes to its therapeutic effects in managing various cardiac conditions.
Biological Activity
Recent studies have highlighted additional biological activities of verapamil beyond its role as a calcium channel blocker:
- Antiglycoxidant Properties : Verapamil has shown potential in mitigating oxidative stress-related damage, particularly in diabetic patients. This suggests a broader therapeutic potential in conditions characterized by oxidative stress.
- Pharmacokinetics : The pharmacokinetic behavior of verapamil is influenced by its enantiomers. The S-(−)-verapamil is more pharmacologically active than the R-(+)-enantiomer, with studies indicating that the S-isomer is responsible for most of the drug's therapeutic effects. This stereoselectivity affects both the efficacy and safety profiles of verapamil in clinical use .
Comparative Analysis with Similar Compounds
Verapamil shares structural similarities with other calcium channel blockers. The following table summarizes key differences among these compounds:
Compound Name | Structure | Key Differences |
---|---|---|
Diltiazem | 2-(N-benzyl-N-methylamino)-3-(4-methoxyphenyl) | More selective for vascular calcium channels |
Amlodipine | 3-Ethyl-5-methyl-2-(methylamino)-1,4-dihydropyridine | Longer half-life; primarily used for hypertension |
Nifedipine | 1,4-Dihydro-2,6-dimethyl-3-nitro-2-(3-pyridyl) | More potent vasodilator; less effective for arrhythmias |
These compounds exhibit distinct pharmacokinetic profiles and selectivity towards different calcium channels while sharing a common mechanism of action.
Case Studies and Research Findings
- Biodistribution Studies : Research involving biodistribution in animal models has shown that verapamil and its derivatives exhibit varying uptake patterns in organs such as the brain, kidney, and lungs. For instance, studies using PET imaging have demonstrated differences in brain uptake between various radiolabeled forms of verapamil, suggesting implications for drug delivery across the blood-brain barrier .
- Metabolite Analysis : Metabolite studies indicate that verapamil undergoes significant metabolism in vivo, with polar metabolites being predominant shortly after administration. This rapid metabolism can influence the drug's efficacy and safety profile .
- Clinical Applications : Clinical trials have confirmed the effectiveness of verapamil in managing conditions like atrial fibrillation and hypertension. Its use has been associated with improved patient outcomes, particularly in cases where other treatments have failed .
Properties
CAS No. |
74322-93-3 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-4-5-8(6-9)7(2)3/h7-8H,4-5H2,1-3H3 |
InChI Key |
SEMAIQRIDIHYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.